3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Overview
Description
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrazole ring fused with a pyrrolidinone structure
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Pyrazole derivatives have been known to induce a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyrrolidinone Moiety: The pyrazole derivative is then reacted with a suitable pyrrolidinone precursor, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the pyrazole or pyrrolidinone rings.
Reduction: Reduced forms of the pyrazole or pyrrolidinone rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand, influencing various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(1H-pyrazol-4-yl)pyrrolidin-2-one: Lacks the methyl group on the pyrazole ring, potentially altering its biological activity and chemical reactivity.
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one: The position of the amino group on the pyrazole ring is different, which can affect its interaction with biological targets.
Uniqueness
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVXTNFZOMLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.